molecular formula C8H10NO2P B14695231 N-Phenyl-1,3,2-dioxaphospholan-2-amine CAS No. 34875-42-8

N-Phenyl-1,3,2-dioxaphospholan-2-amine

Cat. No.: B14695231
CAS No.: 34875-42-8
M. Wt: 183.14 g/mol
InChI Key: NCIJIKOJIVJNPK-UHFFFAOYSA-N
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Description

N-Phenyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C8H10NO2P It is a member of the dioxaphospholane family, which is characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of 2-chloro-1,3,2-dioxaphospholane with aniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the phenylamine group. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-1,3,2-dioxaphospholan-2-oxide, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

N-Phenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide

Uniqueness

N-Phenyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

34875-42-8

Molecular Formula

C8H10NO2P

Molecular Weight

183.14 g/mol

IUPAC Name

N-phenyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C8H10NO2P/c1-2-4-8(5-3-1)9-12-10-6-7-11-12/h1-5,9H,6-7H2

InChI Key

NCIJIKOJIVJNPK-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)NC2=CC=CC=C2

Origin of Product

United States

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